molecular formula C12H14Cl2F2N2O B7982522 2-{5-[chloro(difluoro)methoxy]-2-methyl-1{H}-indol-3-yl}ethanamine

2-{5-[chloro(difluoro)methoxy]-2-methyl-1{H}-indol-3-yl}ethanamine

Cat. No.: B7982522
M. Wt: 311.15 g/mol
InChI Key: QMWRFQITBNQLIP-UHFFFAOYSA-N
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Description

2-{5-[chloro(difluoro)methoxy]-2-methyl-1{H}-indol-3-yl}ethanamine is a synthetic compound that belongs to the indole class of organic compounds Indoles are significant due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[chloro(difluoro)methoxy]-2-methyl-1{H}-indol-3-yl}ethanamine typically involves multiple steps. One common method includes the initial formation of the indole core, followed by the introduction of the chloro(difluoro)methoxy group and the ethylamine side chain. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is prevalent in the synthesis of complex indole derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[chloro(difluoro)methoxy]-2-methyl-1{H}-indol-3-yl}ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-{5-[chloro(difluoro)methoxy]-2-methyl-1{H}-indol-3-yl}ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[chloro(difluoro)methoxy]-2-methyl-1{H}-indol-3-yl}ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular functions. The compound’s effects are mediated through pathways that regulate these targets, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{5-[chloro(difluoro)methoxy]-2-methyl-1{H}-indol-3-yl}ethanamine apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF2N2O.ClH/c1-7-9(4-5-16)10-6-8(18-12(13,14)15)2-3-11(10)17-7;/h2-3,6,17H,4-5,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWRFQITBNQLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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